Home > Products > Screening Compounds P99554 > 2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate
2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate -

2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate

Catalog Number: EVT-5089460
CAS Number:
Molecular Formula: C20H27N3O4
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tricyclo[3.3.1.1(3,7)]dec-2-yl [R-(R,S)]-[2-[[1-(hydroxymethyl)-2-phenylethyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate

Compound Description: This compound is a CCK-B "dipeptoid" ligand. It exhibits binding affinity for the CCK-B receptor with an IC50 value of 852 nM. []

    Tricyclo[3.3.1.1(3,7)]dec-2-yl (R)-[1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[(2-phenylethyl)amino]ethyl]carbamate

    Compound Description: This compound, also a CCK-B "dipeptoid" ligand, displays higher binding affinity for the CCK-B receptor compared to the previous example, with an IC50 value of 32 nM. []

      Tricyclo[3.3.1.1(3,7)]dec-2-yl [1-[4,5-dihydro-4-(phenylmethyl)-2-thiazolyl]-2-(1H-indol-3-yl)ethyl]carbamate

      Compound Description: This compound displays selectivity for the CCK-A receptor with an IC50 value of 125 nM. []

        Tricyclo[3.3.1.1(3,7)]dec-2-yl-3-(1H-indol-3-yl-methyl)-3-methyl-4,9-dioxo-7-phenyl-5,13-dioxa-2,8-diazatetradec-10-enoate

        Compound Description: This compound is a CCK-B ligand with an IC50 value of 38.8 nM. It's designed as part of a series exploring amide bond replacements in CCK-B "dipeptoid" ligands. []

          Tricyclo[3.3.1.1(3,7)]dec-2-yl [R-(R,R)]-[2-[[2-[[(3-hydroxy-5-isoxazolyl)acetyl]-amino]-2-phenylethyl]amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl++]carbamate (15)

          Compound Description: This compound is an acid mimic of the non-peptide CCK-B selective antagonist CI-988. It demonstrates high affinity for the CCK-B receptor with an IC50 of 2.6 nM and a CCK-A/-B ratio of 650. It has a pKa of 6.5. []

            Tricyclo[3.3.1.1(3,7)]dec-2-yl [R-(R,R)]-[1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[2-[(1-oxo-3-sulfopropyl)amino]-2-phenylethyl]amino]-ethyl]carbamate, monosodium salt (27)

            Compound Description: This compound is another acid mimic of CI-988, exhibiting even higher affinity for the CCK-B receptor with an IC50 of 1.3 nM and a CCK-A/-B ratio of 780. It has a pKa of less than 1. []

              Tricyclo[3.3.1.1(3,7)]dec-2-yl [R-(R,R)]-[1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[2-[[(1H-1,2,4-triazol-5-ylsulfinyl)acetyl]amino]-2-phenylethyl]amino]ethyl]carbamic acid (34)

              Compound Description: This compound, an acid mimic of CI-988, displays high affinity for the CCK-B receptor with an IC50 of 1.7 nM and a CCK-A/-B ratio of 550. It has a pKa of 7.0. []

                (S)-1-(2-fluorophenyl)ethyl (S)-quinuclidin-3-yl carbamate

                Compound Description: This compound is mentioned as a potential therapeutic agent for improving cognitive function, particularly in the context of Alzheimer's disease. []

                N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide (TC-5619)

                Compound Description: This compound, known as TC-5619, is identified as a potential therapeutic for enhancing cognitive function, especially in the treatment of Alzheimer's disease. []

                (S)-N-(quinuclidin-3-yl)-1H-indazole-3-carboxamide

                Compound Description: This compound is another potential therapeutic agent for improving cognitive function, especially in the context of Alzheimer's disease. []

                (R)-3-(6-(1H-indol-5-yl)pyridazin-3-yloxy)quinuclidine

                Compound Description: This compound is identified as a potential therapeutic for improving cognitive function, particularly in Alzheimer's disease. []

                4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

                Compound Description: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). It demonstrates anti-inflammatory effects in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). []

                1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide (AM281)

                Compound Description: AM281 acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). It's used in research to investigate the role of the CB1 receptor in various physiological processes. []

                methanone (AM630)

                Compound Description: AM630 functions as a selective antagonist of the cannabinoid receptor type 2 (CB2). It's utilized in research to study the functions of the CB2 receptor. [, ]

                2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)

                Compound Description: LY294002 is widely recognized as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K), though it also exhibits direct inhibitory effects on L-type Ca2+ channels. []

                2-[1-(3-dimethylaminopropyl)-5-methoxyindol-3-yl]-3-(1H-indol-3-yl)maleimide (Gö6983)

                Compound Description: Gö6983 is an inhibitor of protein kinase C (PKC) isoforms, including the PKC isoform. It also shows direct inhibitory effects on L-type Ca2+ channels. []

                (S)-1-(1H-indol-3-ylmethyl)-2-[5-(3-methyl-1H-indazol-5-yl)-pyridin-3-yloxy]-ethylamine (A-443654)

                Compound Description: A-443654 is a novel Akt inhibitor. It effectively blocks EGF-stimulated cell cycle progression and phosphorylation of the Akt substrate glycogen synthase kinase-3. []

                4-(6-(4-(trifluoromethoxy)phenylamino)-5-methyl-pyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide

                Compound Description: This compound is a small molecule inhibitor of myristate BCR-ABL. []

                (−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

                Compound Description: CP55940 is a nonclassic cannabinoid that acts as a potent agonist for both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 receptor. []

                (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

                Compound Description: JWH133 is a classic cannabinoid ligand. It exhibits high efficacy as an agonist for the CB2 receptor, particularly in inhibiting adenylyl cyclase. []

                [(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate (WIN55212-2)

                Compound Description: WIN55212-2 is an aminoalkylindole that acts as a moderate efficacy agonist at the CB2 receptor, showing activity in both cyclase inhibition and arrestin recruitment assays. []

                (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144)

                Compound Description: UR144 is an aminoalkylindole characterized as an arrestin-biased agonist at the CB2 receptor. It demonstrates significant arrestin recruitment with no notable inhibition of cyclase activity. []

                5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

                Compound Description: SR144258 is a diarylpyrazole antagonist that exhibits inverse agonism at both the canonical and noncanonical pathways of the CB2 receptor, reducing basal activity in both cyclase and arrestin recruitment assays. []

                N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

                Compound Description: JTE907 is a carboxamide that acts as an inverse agonist in cyclase assays but a low-efficacy agonist in arrestin recruitment assays at the CB2 receptor, displaying functional selectivity. []

                N-[(1R)-2-[[[(1S,3R)-3-(aminomethyl)cyclohexyl]methyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]spiro[1H-indene-1,4′-piperidine]-1′-carboxamide (L-054,264)

                Compound Description: L-054,264 is a selective agonist for the somatostatin receptor subtype 2A (sst2A). It effectively mimics the effects of somatostatin by increasing K+ currents, decreasing Ca2+ currents, and inhibiting spike activity in dopamine (DA) amacrine cells. []

                N2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]-l-arginine methyl ester trifluoroacetate (L-803,087)

                Compound Description: L-803,087 is a selective agonist for the somatostatin receptor subtype 4 (sst4). It mimics somatostatin's inhibitory effects by enhancing K+ currents, reducing Ca2+ currents, and suppressing spike activity in intrinsically photosensitive retinal ganglion cells (ipRGCs). []

                Properties

                Product Name

                2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate

                IUPAC Name

                2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate

                Molecular Formula

                C20H27N3O4

                Molecular Weight

                373.4 g/mol

                InChI

                InChI=1S/C20H27N3O4/c1-14(2)13-27-20(25)22-18(19(24)23-7-9-26-10-8-23)11-15-12-21-17-6-4-3-5-16(15)17/h3-6,12,14,18,21H,7-11,13H2,1-2H3,(H,22,25)

                InChI Key

                WJXZDKKDAXQHTQ-UHFFFAOYSA-N

                SMILES

                CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCOCC3

                Canonical SMILES

                CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCOCC3

                Product FAQ

                Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                • To receive a quotation, send us an inquiry about the desired product.
                • The quote will cover pack size options, pricing, and availability details.
                • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                • Quotations are valid for 30 days, unless specified otherwise.
                Q2: What Are the Payment Terms for Ordering Products?
                • New customers generally require full prepayment.
                • NET 30 payment terms can be arranged for customers with established credit.
                • Contact our customer service to set up a credit account for NET 30 terms.
                • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                Q3: Which Payment Methods Are Accepted?
                • Preferred methods include bank transfers (ACH/wire) and credit cards.
                • Request a proforma invoice for bank transfer details.
                • For credit card payments, ask sales representatives for a secure payment link.
                • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                Q4: How Do I Place and Confirm an Order?
                • Orders are confirmed upon receiving official order requests.
                • Provide full prepayment or submit purchase orders for credit account customers.
                • Send purchase orders to sales@EVITACHEM.com.
                • A confirmation email with estimated shipping date follows processing.
                Q5: What's the Shipping and Delivery Process Like?
                • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                • You can use your FedEx account; specify this on the purchase order or inform customer service.
                • Customers are responsible for customs duties and taxes on international shipments.
                Q6: How Can I Get Assistance During the Ordering Process?
                • Reach out to our customer service representatives at sales@EVITACHEM.com.
                • For ongoing order updates or questions, continue using the same email.
                • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                Quick Inquiry

                 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.